Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate
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Overview
Description
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, a bromine atom, an amino group, and a methoxy group attached to a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the pyridine ring.
Amination: Substitution of a hydrogen atom with an amino group.
Methoxylation: Introduction of a methoxy group.
Esterification: Formation of the ethyl ester group.
Aldol Condensation: Formation of the acrylate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution may produce various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can be compared with other pyridine derivatives, such as:
Ethyl (E)-3-(4-amino-5-chloro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (E)-3-(4-amino-5-fluoro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13BrN2O3 |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-17-9(15)5-4-7-10(13)8(12)6-14-11(7)16-2/h4-6H,3H2,1-2H3,(H2,13,14)/b5-4+ |
InChI Key |
GNTRMANIVQAGSJ-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CN=C1OC)Br)N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CN=C1OC)Br)N |
Origin of Product |
United States |
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